molecular formula C12H9Cl2N B8639279 2,3-Dichloro-4-(4-methylphenyl)pyridine CAS No. 917969-24-5

2,3-Dichloro-4-(4-methylphenyl)pyridine

Cat. No. B8639279
M. Wt: 238.11 g/mol
InChI Key: LXVWCMGHNYBIJL-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

To a stirred solution of 2,3-dichloro-4-p-tolylpyridine (711 mg, 3.0 mmol) in THF (5 mL) at room temperature under argon was added hydrazine (288 mg, 9.0 mmol). The reaction mixture was heated at 60° C. under argon for 5 h. Analysis by HPLC/MS indicated that starting material had been consumed. After cooling the reaction mixture to room temperature, most of the solvent was removed under reduced pressure. Water (25 mL) was added to the residue while stirring. Solid precipitate was collected by filtration and further washed with water (15 mL×2). After drying in a vacuum oven under reduced pressure overnight, 692 mg of nearly pure title compound was obtained as an off-white solid. HPLC/MS: retention time=2.10 min, [M+H]+=234.
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[NH2:16][NH2:17]>C1COCC1>[Cl:8][C:7]1[C:2]([NH:16][NH2:17])=[N:3][CH:4]=[CH:5][C:6]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
711 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1Cl)C1=CC=C(C=C1)C
Name
Quantity
288 mg
Type
reactant
Smiles
NN
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
most of the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
Solid precipitate was collected by filtration
WASH
Type
WASH
Details
further washed with water (15 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in a vacuum oven under reduced pressure overnight, 692 mg of nearly pure title compound
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was obtained as an off-white solid

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=CC1C1=CC=C(C=C1)C)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.